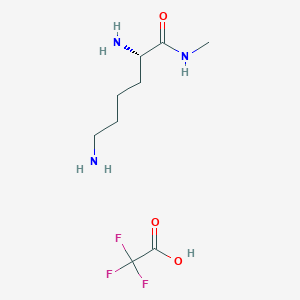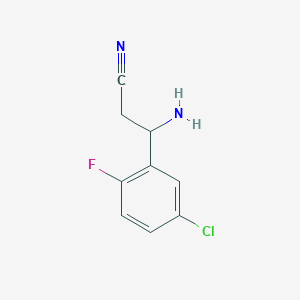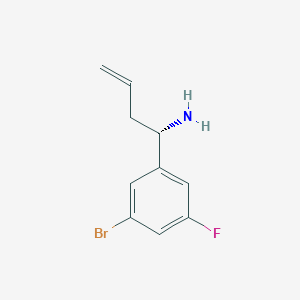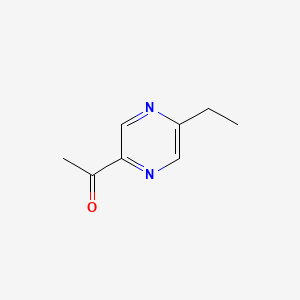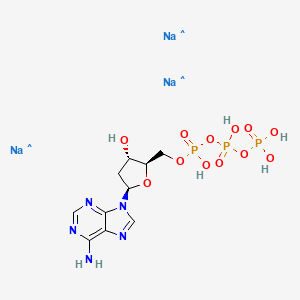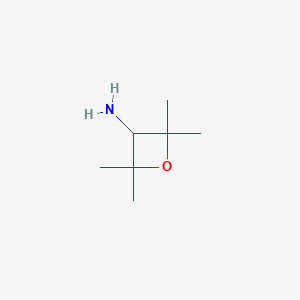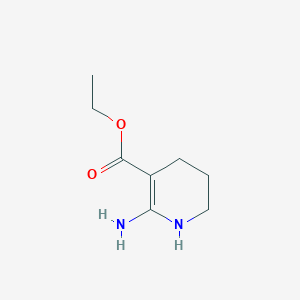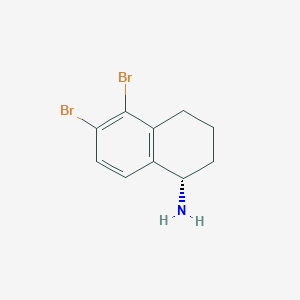
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine is a brominated derivative of tetrahydronaphthalen-1-amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions to ensure selective bromination at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from commercially available precursors. The process includes bromination, purification, and crystallization steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
(S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving brominated organic compounds and their biological activities.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-5,6-Dibromo-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with specific molecular targets. The bromine atoms may play a role in enhancing the compound’s reactivity and binding affinity to target molecules. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydronaphthalen-1-amine: The parent compound without bromine atoms.
5,6-Dibromo-1,2,3,4-tetrahydronaphthalene: A similar compound lacking the amine group.
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A mono-brominated derivative.
Propriétés
Formule moléculaire |
C10H11Br2N |
|---|---|
Poids moléculaire |
305.01 g/mol |
Nom IUPAC |
(1S)-5,6-dibromo-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C10H11Br2N/c11-8-5-4-6-7(10(8)12)2-1-3-9(6)13/h4-5,9H,1-3,13H2/t9-/m0/s1 |
Clé InChI |
STOJXWWQIIBBKJ-VIFPVBQESA-N |
SMILES isomérique |
C1C[C@@H](C2=C(C1)C(=C(C=C2)Br)Br)N |
SMILES canonique |
C1CC(C2=C(C1)C(=C(C=C2)Br)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(fluoromethyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13030501.png)

![tert-Butyl 3,3-difluorohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B13030514.png)
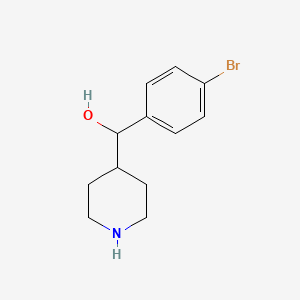
![4-Hydroxy-7H-pyrrolo[2,3-D][1,2,3]triazine-6-carboxylic acid](/img/structure/B13030523.png)
![2-Cyclopropylfuro[2,3-b]pyridine-6-carboxylic acid](/img/structure/B13030524.png)
